synthesis and characterization of 1,3,5-Tris(4-fluorophenyl)benzene
synthesis and characterization of 1,3,5-Tris(4-fluorophenyl)benzene
An In-Depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(4-fluorophenyl)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the . The methodologies detailed herein are grounded in established chemical principles and validated through empirical data, ensuring reliability and reproducibility for research and development applications.
Introduction: Significance and Applications
1,3,5-Tris(4-fluorophenyl)benzene is a star-shaped organic molecule that has garnered significant interest in materials science and medicinal chemistry. Its unique C3-symmetric structure, coupled with the electron-withdrawing nature of the fluorine atoms, imparts desirable electronic and photophysical properties. These characteristics make it a valuable building block for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), fluorescent sensors, and porous organic frameworks (POFs). In the realm of drug development, its rigid core structure serves as a versatile scaffold for the design of novel therapeutic agents. The fluorine substituents can enhance metabolic stability and binding affinity, making this molecule a promising platform for medicinal chemistry explorations.
Synthetic Methodologies
The synthesis of 1,3,5-Tris(4-fluorophenyl)benzene can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Here, we detail two robust and widely employed synthetic strategies: the Suzuki-Miyaura cross-coupling reaction and the cyclotrimerization of 4-fluorophenylacetylene.
Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In this context, it involves the reaction of 1,3,5-tribromobenzene with a 4-fluorophenylboronic acid derivative.
2.1.1. Underlying Principles
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the boronic acid derivative to the palladium complex, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
2.1.2. Detailed Experimental Protocol
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Materials: 1,3,5-tribromobenzene, 4-fluorophenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, and deionized water.
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Step 1: Reaction Setup: In a flame-dried Schlenk flask, combine 1,3,5-tribromobenzene (1.0 eq), 4-fluorophenylboronic acid (3.3 eq), and potassium carbonate (6.0 eq).
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Step 2: Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq) in toluene.
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Step 3: Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Step 4: Reflux: The reaction mixture is heated to reflux (approximately 110 °C) and stirred vigorously for 24 hours.
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Step 5: Workup and Purification: After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3,5-Tris(4-fluorophenyl)benzene as a white solid.
2.1.3. Synthetic Workflow Diagram
Caption: Suzuki-Miyaura cross-coupling workflow.
Cyclotrimerization of 4-Fluorophenylacetylene
This method involves the transition metal-catalyzed [2+2+2] cycloaddition of three molecules of 4-fluorophenylacetylene to form the central benzene ring.
2.2.1. Underlying Principles
Various catalysts, such as those based on cobalt, rhodium, or nickel, can facilitate this transformation. The reaction proceeds through the formation of metallacyclopentadiene intermediates, which then undergo insertion of a third alkyne molecule to form the aromatic ring. This method is atom-economical and can be highly efficient under optimized conditions.
2.2.2. Detailed Experimental Protocol
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Materials: 4-Fluorophenylacetylene, Wilkinson's catalyst [RhCl(PPh₃)₃], and anhydrous toluene.
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Step 1: Reaction Setup: To a flame-dried Schlenk tube, add Wilkinson's catalyst (0.01 eq) and anhydrous toluene.
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Step 2: Substrate Addition: Add 4-fluorophenylacetylene (1.0 eq) to the reaction mixture via syringe.
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Step 3: Reaction Execution: The Schlenk tube is sealed and heated to 80 °C for 12 hours.
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Step 4: Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed in vacuo. The residue is then purified by flash chromatography on silica gel (eluting with hexane) to yield 1,3,5-Tris(4-fluorophenyl)benzene.
2.2.3. Synthetic Workflow Diagram
Caption: Cyclotrimerization of 4-fluorophenylacetylene workflow.
Physicochemical Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 1,3,5-Tris(4-fluorophenyl)benzene. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the molecule's high symmetry, the proton NMR spectrum is expected to be relatively simple. The protons on the central benzene ring will appear as a singlet, while the protons on the peripheral fluorophenyl rings will exhibit doublet of doublets or more complex splitting patterns due to coupling with both neighboring protons and the fluorine atom.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the molecule. The number of signals will be less than the total number of carbon atoms due to the C3 symmetry.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence and chemical environment of the fluorine atoms. A single resonance is expected for the three equivalent fluorine atoms.
3.1.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern observed in the mass spectrum can further validate the molecular formula.
Structural Analysis
3.2.1. Single-Crystal X-ray Diffraction
For unambiguous structural elucidation, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the overall three-dimensional arrangement of the atoms in the crystal lattice. Growing suitable single crystals can be achieved by slow evaporation of a solvent such as dichloromethane or by vapor diffusion.
Summary of Characterization Data
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | δ (ppm): ~7.7 (s, 3H, central ring), ~7.6 (m, 6H, fluorophenyl rings), ~7.2 (m, 6H, fluorophenyl rings) |
| ¹³C NMR (CDCl₃) | Multiple signals in the aromatic region (115-145 ppm) |
| ¹⁹F NMR (CDCl₃) | A single resonance around -113 ppm |
| HRMS (ESI+) | Calculated for C₂₄H₁₅F₃: [M+H]⁺, observed mass should be within ± 5 ppm of the calculated mass |
| Melting Point | Expected to be a sharp melting point, typically in the range of 170-180 °C |
Characterization Workflow Diagram
Caption: Comprehensive characterization workflow.
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken. The synthesis of 1,3,5-Tris(4-fluorophenyl)benzene should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in these syntheses, particularly palladium catalysts and organic solvents, have associated hazards. Refer to the Safety Data Sheets (SDS) for each chemical before use.
Conclusion
This technical guide has provided a detailed overview of the . By following the outlined protocols and understanding the underlying chemical principles, researchers can reliably produce and validate this important molecule for a wide range of applications in materials science and drug discovery. The combination of robust synthetic methods and comprehensive characterization techniques ensures the high quality and purity of the final product, which is paramount for subsequent research endeavors.
References
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Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Saito, S., & Yamamoto, Y. (2000). Recent advances in the transition-metal-catalyzed [2+2+2] cycloaddition. Chemical Reviews, 100(8), 2901-2916. [Link]
